3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base, such as sodium methoxide, in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and prop-2-enyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and other molecular targets involved in cell cycle regulation.
Biological Studies: The compound is used in studies investigating its antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It primarily inhibits CDKs, which play a crucial role in cell cycle progression. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities, including CDK inhibition.
Pyrido[2,3-d]pyrimidin-4-ones: These derivatives also possess a pyrimidine ring and are known for their antimicrobial and anticancer properties.
Uniqueness
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
379247-77-5 |
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Molecular Formula |
C18H16N2O2S2 |
Molecular Weight |
356.5g/mol |
IUPAC Name |
2-(2-oxopropylsulfanyl)-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O2S2/c1-3-9-20-17(22)14-10-15(13-7-5-4-6-8-13)24-16(14)19-18(20)23-11-12(2)21/h3-8,10H,1,9,11H2,2H3 |
InChI Key |
CKJRNRJUWSMTKR-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1CC=C |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1CC=C |
Origin of Product |
United States |
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